molecular formula C18H19N3O3S B2873053 N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide CAS No. 343373-19-3

N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide

Cat. No.: B2873053
CAS No.: 343373-19-3
M. Wt: 357.43
InChI Key: WPRHNYIOHMHZIA-UHFFFAOYSA-N
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Description

N-(5-{[2-(Morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide (molecular formula: C₁₉H₂₀N₄O₃S; molecular weight: 408.45 g/mol) is an acetamide derivative featuring a pyridinyl core substituted with a sulfanyl-linked phenyl group bearing a morpholinocarbonyl moiety. This compound is commercially available (e.g., ZINC1393884, MCULE-3481059753) , suggesting its relevance in medicinal chemistry research, though specific biological data remain sparse in the provided evidence.

Properties

IUPAC Name

N-[5-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(22)20-17-7-6-14(12-19-17)25-16-5-3-2-4-15(16)18(23)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRHNYIOHMHZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(5-{[2-(Morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide (Target) C₁₉H₂₀N₄O₃S 408.45 Morpholinocarbonyl, pyridinyl, sulfanyl-phenyl
N-(5-{[2-(Pyrrolidine-1-carbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide C₁₉H₂₀N₄O₂S 392.46 Pyrrolidinylcarbonyl (5-membered ring) instead of morpholine
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.50 Chloro, methylphenyl, indole-oxadiazole-sulfanyl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 296.37 Pyrimidinylsulfanyl, methylpyridinyl

Key Observations :

  • Target vs. Pyrrolidine Analog : Replacing morpholine with pyrrolidine reduces molecular weight by ~16 g/mol and eliminates one oxygen atom, likely decreasing polarity and hydrogen-bonding capacity .
  • Heterocyclic Variations : Compounds like 8t () incorporate 1,3,4-oxadiazole and indole moieties, which may enhance π-π stacking interactions in enzyme binding compared to the target’s simpler pyridinyl-phenyl system .

Inferences for Target Compound :

  • Sulfanyl-acetamide derivatives (e.g., 8t–8v) show broad enzyme inhibition, suggesting the target may exhibit similar activity against LOX, α-glucosidase, or BChE .

Computational and Experimental Insights

  • Docking Studies : Programs like GOLD () predict ligand-protein interactions by modeling conformational flexibility. The target’s morpholine ring may form hydrogen bonds with catalytic residues in enzymes like LOX or BChE .

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